molecular formula C11H12N2O2 B1465017 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester CAS No. 4498-69-5

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester

Cat. No. B1465017
CAS RN: 4498-69-5
M. Wt: 204.22 g/mol
InChI Key: JZBHWTQRRAEFIY-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 4498-69-5 . It has a molecular weight of 204.23 and its IUPAC name is ethyl 6-methyl-1H-indazole-3-carboxylate .


Synthesis Analysis

The synthesis of indazoles, including 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is 1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is a yellow solid . Its molecular weight is 204.23 .

Scientific Research Applications

Synthetic Methodologies A novel synthesis approach for a series of tetrahydro-1H-indazoles, including those derived from carboxylic acid ethyl esters, has been developed. This process involves conventional methods starting from cyclic β-keto esters, providing a route to explore new chemical spaces within the indazole framework (Murugavel et al., 2010).

Chemical Transformations Research on N-1 and N-2 substituted indazoles, featuring ester-containing side chains, has led to the synthesis of various indazole carboxylic acids. These studies not only expand the synthetic toolbox for indazole derivatives but also shed light on the structural nuances influencing the reactivity and properties of these molecules (Teixeira et al., 2006).

N-Difluoromethylation Techniques The N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate has been achieved under mild conditions, highlighting a scalable and safer alternative for introducing difluoromethyl groups into indazole derivatives. This methodology offers a versatile approach for functionalizing indazoles and related heterocycles with ester groups, enhancing their utility in various synthetic applications (Hong et al., 2020).

Future Directions

The future directions in the research of indazole-containing compounds like 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester could involve the development of more efficient synthetic approaches . There is also potential for further exploration of their medicinal applications .

properties

IUPAC Name

ethyl 6-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHWTQRRAEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273677
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-1H-indazole-3-carboxylate

CAS RN

4498-69-5
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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